![molecular formula C18H26N2O3 B1416541 Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate CAS No. 1423037-55-1](/img/structure/B1416541.png)
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate
Vue d'ensemble
Description
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate, also known as “cyclopentylcarbamoylmethylbenzylcarbamate” or “CMCB”, is a synthetic compound used in scientific research. CMCB has found several applications in the field of biochemistry and physiology, including the study of enzyme inhibition, protein-protein interactions, and the study of metabolic pathways.
Applications De Recherche Scientifique
Chemotherapeutic Effects of Anthelmintics
A study investigated the effects of albendazole and mebendazole, both of which are benzimidazole carbamates, on Hymenolepis microstoma and Hymenolepis diminuta in infected mice and rats. These findings highlight the role of similar carbamates in treating parasitic infections (R. O. McCracken, K. Lipkowitz, & N. Dronen, 2004).
Antimicrobial Applications
Research on p-Cymene, a monoterpene, showed antimicrobial effects, indicating that compounds with similar structures or functional groups might also possess significant biological activities relevant to human healthcare and biomedical applications (A. Marchese et al., 2017).
Degradation and Environmental Impact of Carbamates
The environmental impact and degradation of N-phenyl carbamate chlorpropham were reviewed, emphasizing the environmental toxicity of carbamate compounds and their breakdown products. This research underscores the importance of understanding the environmental behaviors of carbamates, including Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate, for proper risk assessment and management (Margaret J. Smith & G. Bucher, 2012).
Non-Phosgene Synthesis of N-Substituted Carbamates
A review highlighted the progress in non-phosgene synthesis methods for N-substituted carbamates using various carbonyl reagents. This research is critical for developing safer and greener synthetic routes for compounds like Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate (Shang Jianpen, 2014).
Non-Benzodiazepine Treatment of Alcohol Withdrawal Syndrome
The search for non-benzodiazepine GABAergic medications for treating alcohol withdrawal syndrome includes exploring compounds like carbamazepine, gabapentin, and valproic acid. This suggests a potential area of research for the therapeutic applications of various carbamates in neurology and psychiatry (L. Leggio, G. A. Kenna, & R. Swift, 2008).
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13(2)16(17(21)19-15-10-6-7-11-15)20-18(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12H2,1-2H3,(H,19,21)(H,20,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPTJMDULLLRT-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



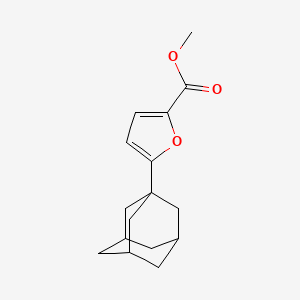
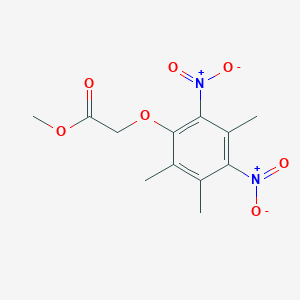
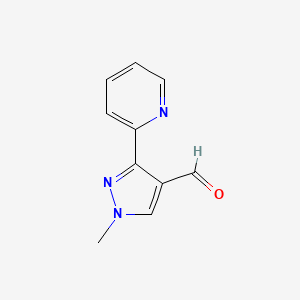
![3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid](/img/structure/B1416463.png)
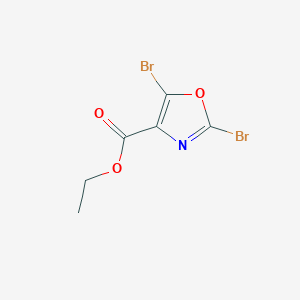
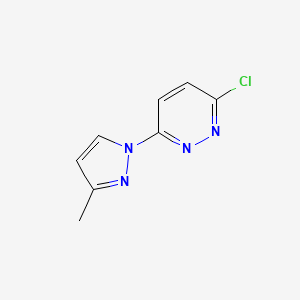
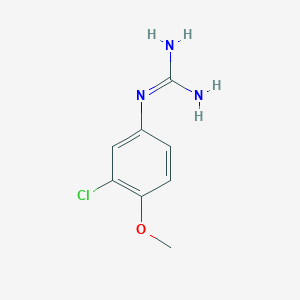
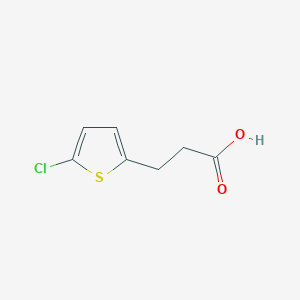
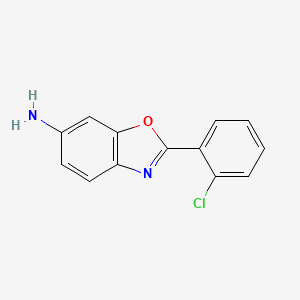
![{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416472.png)
![Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1416475.png)
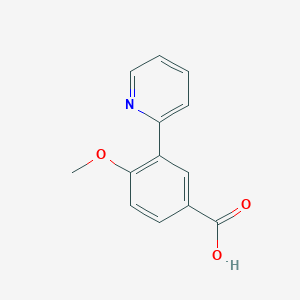
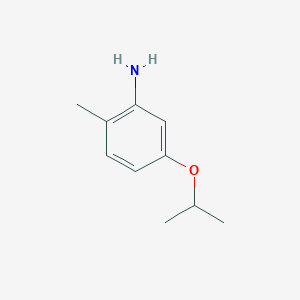
![N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B1416479.png)